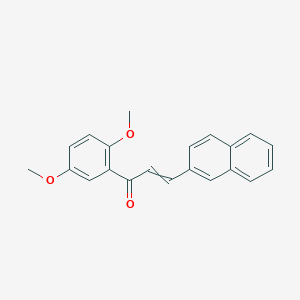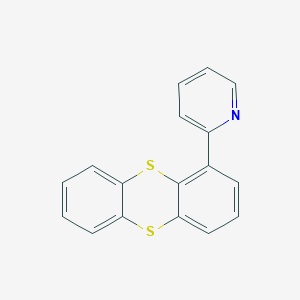
2-(Thianthren-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thianthren-1-yl)pyridine is a heterocyclic compound that features a pyridine ring bonded to a thianthrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thianthren-1-yl)pyridine typically involves the coupling of thianthrene with pyridine derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the thianthrene and pyridine rings . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Thianthren-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The thianthrene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thianthrene moiety, leading to partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thianthrene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianthrene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thianthrene rings .
Aplicaciones Científicas De Investigación
2-(Thianthren-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Its electronic properties make it useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mecanismo De Acción
The mechanism of action of 2-(Thianthren-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thianthrene moiety can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological systems .
Comparación Con Compuestos Similares
2-(Thiophen-2-yl)pyridine: Similar in structure but with a thiophene ring instead of thianthrene.
2-(Pyridin-2-yl)thiazole: Features a thiazole ring in place of thianthrene.
2-(Pyridin-2-yl)benzothiazole: Contains a benzothiazole ring instead of thianthrene.
Uniqueness: 2-(Thianthren-1-yl)pyridine is unique due to the presence of the thianthrene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific redox characteristics and structural rigidity .
Propiedades
Número CAS |
878000-38-5 |
|---|---|
Fórmula molecular |
C17H11NS2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
2-thianthren-1-ylpyridine |
InChI |
InChI=1S/C17H11NS2/c1-2-9-15-14(8-1)19-16-10-5-6-12(17(16)20-15)13-7-3-4-11-18-13/h1-11H |
Clave InChI |
MTBXHHHPKHSSLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)SC3=CC=CC(=C3S2)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


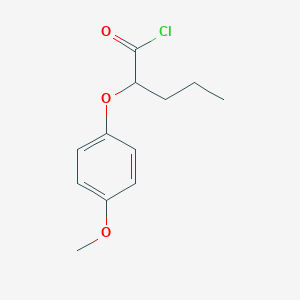
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)
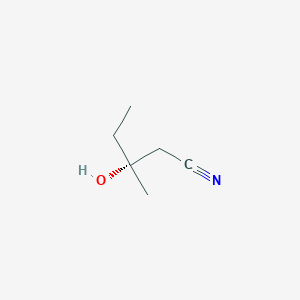
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
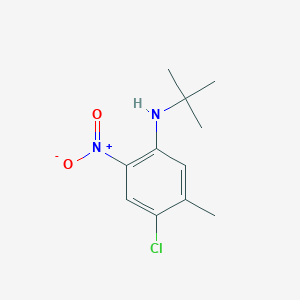
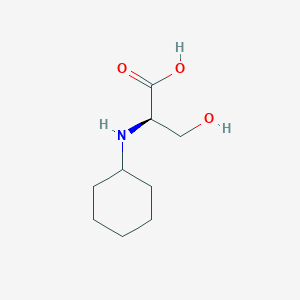
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
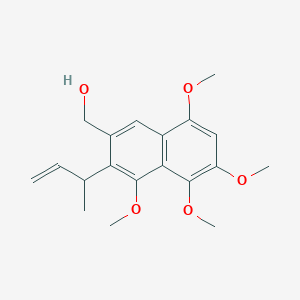
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
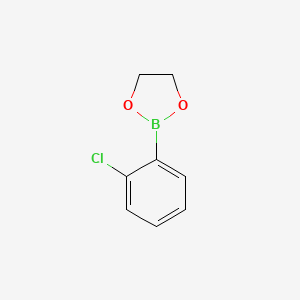
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
